molecular formula C14H22IN3O B11067311 N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11067311
M. Wt: 375.25 g/mol
InChI Key: IYKDKJHKHKDRBM-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a cycloheptyl group, an iodine atom, and a pyrazole ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Acetamide Formation: The final step involves the reaction of the iodinated pyrazole with cycloheptylamine and chloroacetyl chloride to form the desired acetamide derivative. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetamide group. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, hydrogen peroxide; usually performed in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran (THF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide; performed in aqueous solutions under reflux conditions.

Major Products

    Substitution: Formation of azido, cyano, or thiol-substituted derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the iodine atom and the pyrazole ring enhances its interaction with biological targets.

    Medicine: Investigated for its potential therapeutic applications. Pyrazole derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development.

    Industry: Used in the development of new materials and catalysts. Its unique structure can be exploited for the design of novel functional materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the following:

    Molecular Targets: The compound may interact with various enzymes and receptors in the body. The iodine atom and the pyrazole ring can form strong interactions with biological macromolecules.

    Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Its interaction with specific molecular targets can lead to the activation or inhibition of these pathways.

Comparison with Similar Compounds

N-cycloheptyl-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives:

    N-cycloheptyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.

    N-cycloheptyl-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Contains a chlorine atom instead of iodine, which may affect its interaction with biological targets and its overall stability.

    N-cycloheptyl-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Contains a bromine atom, which may result in different pharmacological properties compared to the iodine-containing compound.

Conclusion

This compound is a compound with a unique structure and diverse potential applications in chemistry, biology, medicine, and industry. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s mechanism of action and its comparison with similar compounds highlight its potential as a valuable research tool and a lead compound for drug development.

Properties

Molecular Formula

C14H22IN3O

Molecular Weight

375.25 g/mol

IUPAC Name

N-cycloheptyl-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C14H22IN3O/c1-10-14(15)11(2)18(17-10)9-13(19)16-12-7-5-3-4-6-8-12/h12H,3-9H2,1-2H3,(H,16,19)

InChI Key

IYKDKJHKHKDRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2CCCCCC2)C)I

Origin of Product

United States

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